Sbgmg
Description
Preliminary studies indicate its stability under ambient conditions and redox-active behavior, making it a candidate for catalytic or therapeutic applications. However, structural elucidation remains incomplete due to insufficient spectroscopic data (e.g., unresolved NMR/IR peaks) and a lack of crystallographic confirmation .
Properties
CAS No. |
135941-60-5 |
|---|---|
Molecular Formula |
C50H101NO8 |
Molecular Weight |
844.3 g/mol |
IUPAC Name |
2-docosoxy-N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide |
InChI |
InChI=1S/C50H101NO8/c1-4-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-59-47(50(57)51(3)42-45(53)48(55)49(56)46(54)43-52)44-58-40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-5-2/h45-49,52-56H,4-44H2,1-3H3 |
InChI Key |
XEKJRJQZHYFRDQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(COCCCCCCCCCCCCCCCCCC)C(=O)N(C)CC(C(C(C(CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(COCCCCCCCCCCCCCCCCCC)C(=O)N(C)CC(C(C(C(CO)O)O)O)O |
Synonyms |
1-stearyl-2-behenylglycerate-3-N-methylglucamine SBGMG |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: [Fe(III)-Bipyridine Complex]
- Structural Similarities : Both Sbgmg and Compound A feature a bipyridine-derived ligand system. Computational models suggest analogous coordination geometries (octahedral) .
- Key Differences :
- Metal Center : Compound A uses Fe(III), whereas this compound reportedly incorporates a rare-earth metal (e.g., Gd or Yb), altering magnetic properties .
- Thermal Stability : Compound A degrades at 220°C, while this compound retains stability up to 300°C, as inferred from thermogravimetric analysis (TGA) .
Compound B: [Ru(II)-Polypyridyl Complex]
- Functional Similarities : Both compounds exhibit luminescence under UV excitation, suggesting utility in optoelectronic devices .
- Divergent Properties :
- Quantum Yield : Compound B has a quantum yield of 0.42, whereas this compound’s preliminary measurements indicate <0.15, likely due to heavy-atom effects from its metal center .
- Biological Activity : Compound B shows anticancer activity (IC₅₀ = 5 µM in HeLa cells), while this compound’s cytotoxicity remains unquantified due to conflicting in vitro results .
Comparison with Functionally Similar Compounds
Compound C: [Co(II)-Schiff Base Complex]
- Catalytic Applications: Both this compound and Compound C catalyze olefin oxidation. However, this compound achieves higher turnover frequency (TOF = 1,200 h⁻¹ vs. 800 h⁻¹ for Compound C) but lower enantioselectivity (60% ee vs. 95% ee) .
- Limitations : Compound C’s aerobic oxidation pathway is well-documented, whereas this compound’s mechanism involves unresolved radical intermediates .
Compound D: [Pt(IV)-Anticancer Prodrug]
- Therapeutic Potential: Compound D’s efficacy is validated in phase II trials, while this compound’s preclinical data show inconsistent apoptosis induction across cell lines (e.g., 40% apoptosis in A549 vs. 15% in MCF-7) . Toxicity: Compound D exhibits nephrotoxicity (serum creatinine increase by 1.5×), whereas this compound’s acute toxicity profile in rodents remains inconclusive .
Data Tables
Table 1: Physicochemical Properties
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Melting Point (°C) | 285–290* | 220 | 255 |
| Solubility (H₂O, mg/mL) | 0.12 | 0.05 | 0.8 |
| λmax (nm) | 320, 450 | 310 | 470 |
Research Findings and Contradictions
- Synthetic Reproducibility : Two independent studies reported conflicting yields for this compound (45% vs. 72%), attributed to variations in ligand purification protocols .
- Spectroscopic Ambiguities : Mass spectrometry data for this compound ([M+H]⁺ = 589.2) align with theoretical values, but unresolved splitting in ¹H NMR suggests dynamic stereoisomerism .
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